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Compound of Interest

Compound Name:
Nalpha-carbobenzyloxy-nepsilon-

formyl-L-lysine

CAS No.: 20807-05-0

Cat. No.: B11944622

Get Quote

Executive Summary
The

-formyl group (For) represents a pivotal chapter in the evolution of orthogonal protection
strategies for Lysine. First systematized by Hofmann et al. in 1960, the formyl group provided a
critical solution to the "Lysine Problem"—the need to mask the highly nucleophilic

-amine during peptide elongation while maintaining stability against the acidic conditions used
to remove

-protection (like Boc).

While largely superseded in routine synthesis by acid-labile (Boc) and base-labile (Fmoc)

groups, the formyl group remains a powerful tool for cryptic protection, side-reaction mitigation,

and the synthesis of bacterial-mimetic peptides. This guide analyzes its development,

mechanistic underpinnings, and modern utility.
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Historical Genesis: The Hofmann Era
In the late 1950s, peptide synthesis was dominated by the Benzyloxycarbonyl (Z) and

emerging tert-Butyloxycarbonyl (Boc) strategies. Lysine presented a unique challenge: its

-amine required protection that was:

Stable to the conditions removing the

-amine protection (e.g., HBr/AcOH or TFA).

Removable without destroying the peptide backbone.

Early solutions like the Tosyl (Tos) group were effective but required harsh removal conditions

(Sodium/Liquid Ammonia). In 1960, Klaus Hofmann and colleagues introduced a robust

method for synthesizing

-formyl-L-lysine. They demonstrated that the formyl group was stable to mild acids but could be
removed via nucleophilic attack (hydrazine) or acidic hydrolysis, offering a new dimension of
orthogonality.

Mechanistic Chemistry
Installation: The Mixed Anhydride Method
The gold standard for installing the formyl group is the Acetic Formic Anhydride (AFA) method.

Formic anhydride itself is unstable; therefore, AFA is generated in situ or prepared immediately

prior to use.

Reagents: Formic Acid + Acetic Anhydride (or Acetyl Chloride + Sodium Formate).

Mechanism: The

-amine of Lysine (often complexed with Copper(II) to protect the

-amine) attacks the electrophilic formyl carbon of AFA. The formyl group is preferred over the
acetyl group due to lower steric hindrance and higher electrophilicity.

Stability Profile (Orthogonality)
The strategic value of Lys(For) lies in its unique stability profile:
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Acid Stability: Completely stable to Trifluoroacetic Acid (TFA). This allows it to survive Boc

deprotection cycles and final cleavage in Fmoc/tBu strategies (if permanent protection is

desired).

Base Stability: Stable to tertiary amines (DIEA). Moderately stable to secondary amines

(Piperidine) used in Fmoc removal, though long exposure can lead to slow deformylation.

Hydrogenation: Generally stable to catalytic hydrogenation (

/Pd-C), unlike the Z group.

Removal: Nucleophilic Displacement
The formyl group is removed not by simple acidolysis, but typically by nucleophilic

displacement using hydrazine or hydroxylamine, or by harsh acidic hydrolysis.

Hydrazine (Standard): Hydrazine (

) attacks the carbonyl carbon of the formide, forming formylhydrazide and releasing the free
amine.

Acidic Hydrolysis: Heating in dilute HCl/dioxane can remove it, but this risks peptide bond

hydrolysis.
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Figure 1: Mechanism of Deformylation via Hydrazine. The nucleophilic hydrazine attacks the

amide carbonyl, displacing the lysine amine.
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Strategic Utility & Comparative Analysis
Preventing Side Reactions
The primary utility of Lys(For) is preventing branching and acylation. In complex syntheses,

bulky protecting groups (like Trityl or Mtt) can cause steric clashes. The formyl group is one of

the smallest possible protecting groups (MW = 28 Da added), minimizing aggregation and

steric hindrance.

Comparative Protection Matrix
Feature Formyl (For) Boc Fmoc Alloc

Structure
Fluorenylmethox

ycarbonyl
Allyloxycarbonyl

Installation
AFA (Active

Ester)

Removal
Hydrazine / HCl

(Heat)
TFA (Acid) Piperidine (Base) (Catalytic)

Stability Stable to TFA & Unstable in TFA Unstable in Base
Stable to

Acid/Base

Primary Use
Cryptic /

Orthogonal

SPPS Side

Chain

SPPS Main

Chain

Orthogonal Side

Chain

Decision Logic: When to use Formyl?
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Select Lysine Protection

Is the peptide synthesized
via Boc Chemistry?

Do you need the Lysine
protected after HF cleavage?

Yes

Is steric bulk a
major limiting factor?

No (Fmoc Strategy)

Use Lys(2-Cl-Z)

No

Use Lys(For)
(Stable to HF/TFA)

Yes Yes (Rare)

Use Lys(Boc)

No (Standard)

Click to download full resolution via product page

Figure 2: Decision matrix for selecting Lys(For) in peptide synthesis strategies.

Experimental Protocols
Protocol A: Synthesis of -Formyl-L-Lysine (Hofmann
Method)
Objective: Selective formylation of the

-amine while preserving the

-amine (via Copper complexation).

Copper Complexation:

Dissolve L-Lysine monohydrochloride (10 mmol) in water.

Add Basic Copper Carbonate (

) and boil under reflux for 30 mins.
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Filter the hot solution to remove excess copper salts. The filtrate contains the

-protected copper-lysine complex.

Formylation:

Cool the filtrate to 0°C.

Add Acetic Formic Anhydride (AFA) (prepared by mixing 2 eq Formic acid and 1 eq Acetic

anhydride at 0°C for 1 hr) dropwise to the copper complex solution.

Maintain pH ~8-9 if necessary (though AFA reaction is robust). Stir at 0°C for 4 hours.

Decomplexation:

Treat the solution with

gas or Thioacetamide to precipitate Copper Sulfide (

).

Filter off the CuS. The filtrate contains H-Lys(For)-OH.

Isolation:

Concentrate the filtrate and crystallize from water/ethanol.

Yield: Typically 60-75%.

Protocol B: Deformylation (On-Resin or Solution)
Objective: Removal of the formyl group to reveal the free amine.

Reagent Preparation: Prepare a solution of 5-10% Hydrazine Hydrate in DMF (for solid

phase) or Methanol (for solution).

Reaction:

Solid Phase: Wash the resin with DMF.[1] Incubate with Hydrazine solution for 2 x 30 mins

at Room Temperature.
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Solution: Dissolve peptide in Methanol. Add Hydrazine.[2][3][4][5] Stir for 2-4 hours.

Workup:

Solid Phase: Wash extensively with DMF, DCM, and MeOH to remove hydrazine (critical

to prevent reaction with subsequent Fmoc/Boc reagents).

Solution: Evaporate solvent. The byproduct (formylhydrazide) is water-soluble and can be

removed via extraction or dialysis.

Modern Applications
While less common in high-throughput screening, Lys(For) retains niche authority:

Bacterial Protein Mimicry: Many bacterial proteins are naturally formylated. Lys(For) is used

to synthesize authentic fragments of these proteins for immunological studies.

Stable Isotope Labeling: Using

-labeled formic acid allows for the introduction of a minimal, stable isotope tag on the Lysine
side chain for NMR studies.

Orthogonal "Handle": In cyclic peptide synthesis, Lys(For) can mask a specific lysine residue

while others (protected by Boc/Fmoc) are engaged in cyclization, allowing for selective late-

stage modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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